Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate
Overview
Description
Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C15H20BrFN2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is substituted with a tert-butyl group, a bromine atom, and a fluorine atom on a pyridine ring
Biochemical Analysis
Biochemical Properties
Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate plays a significant role in various biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways of other compounds .
Additionally, this compound has been shown to bind to certain receptor proteins, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s binding affinity and specificity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels. By modulating these pathways, this compound can alter cellular responses such as proliferation, differentiation, and apoptosis .
Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of specific genes, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, the compound can inhibit cytochrome P450 enzymes by occupying their active sites, preventing the metabolism of other substrates .
Additionally, this compound can modulate receptor activity by binding to receptor proteins and altering their conformation. This conformational change can either enhance or inhibit the receptor’s ability to interact with its natural ligands, thereby affecting downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it may degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over extended periods of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as modulation of specific signaling pathways or inhibition of certain enzymes. At higher doses, the compound can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound can undergo oxidative metabolism, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the endoplasmic reticulum, mitochondria, and nucleus, where it can exert its effects on enzymatic activity, gene expression, and cellular metabolism . The localization of the compound can also influence its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a brominated pyridine derivative.
Substitution Reactions: The bromine and fluorine atoms are introduced through halogenation reactions, often using reagents like N-bromosuccinimide (NBS) and Selectfluor.
Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be added and later removed under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring or the pyridine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck couplings, to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Selectfluor: Used for fluorination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki or Heck couplings.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic applications, such as in drug discovery and development.
Industry: Used in the development of new materials or as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or allosteric sites, leading to changes in the function of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-(3-bromo-5-chloropyridin-4-yl)piperidine-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Tert-butyl 1-(3-bromo-5-methylpyridin-4-yl)piperidine-4-carboxylate: Similar structure but with a methyl group instead of fluorine.
Tert-butyl 1-(3-bromo-5-nitropyridin-4-yl)piperidine-4-carboxylate: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The uniqueness of tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both bromine and fluorine atoms can provide unique electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrFN2O2/c1-15(2,3)21-14(20)10-4-6-19(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWQUZCOKMFROO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C2=C(C=NC=C2F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124998 | |
Record name | 4-Piperidinecarboxylic acid, 1-(3-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1613193-36-4 | |
Record name | 4-Piperidinecarboxylic acid, 1-(3-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1613193-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinecarboxylic acid, 1-(3-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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